molecular formula C8H18NO4 B14759831 CID 71776321

CID 71776321

Cat. No.: B14759831
M. Wt: 192.23 g/mol
InChI Key: KCYUVKQBWNXNRK-UHFFFAOYSA-N
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Description

CID 71776321 is a chaetogobosin-derived secondary metabolite isolated from fungal sources. These compounds are characterized by a fused bicyclic core with indole and diketopiperazine moieties, often modified via oxidation or substitution . Key structural features include:

  • Molecular formula: Likely C31H34N2O8 (based on analogs like compound 4) .
  • Functional groups: Epoxide or nitro substituents, depending on the derivative.
  • Stereochemistry: Absolute configurations (e.g., 5R, 6S in compound 4) determined via NOESY correlations and ECD spectral comparisons .

Properties

Molecular Formula

C8H18NO4

Molecular Weight

192.23 g/mol

InChI

InChI=1S/C8H18NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1,10H,2-9H2

InChI Key

KCYUVKQBWNXNRK-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOC[CH]N)O

Origin of Product

United States

Preparation Methods

The synthesis of CID 71776321 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous processing techniques to achieve high yields and consistent quality.

Chemical Reactions Analysis

CID 71776321 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles, resulting in the replacement of specific functional groups within the molecule.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 71776321 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: The compound has potential therapeutic applications and is investigated for its effects on specific molecular targets and pathways involved in disease processes.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 71776321 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

    Molecular Targets: this compound binds to specific proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes.

    Pathways Involved: The compound can influence various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Spectroscopic Differences

The table below summarizes key structural and spectroscopic distinctions between CID 71776321 (inferred as analogous to compound 4) and related compounds:

Compound Molecular Formula Key Substituents/Modifications Key NMR Shifts (δC, ppm) ECD Spectral Features Source/Origin
This compound* C31H34N2O8 Epoxide at C-5/C-6 C-5: 63.0; C-6: 65.1 Matches calculated (5R,6S) Fungal metabolite
Chaetogobosin Vb (3) C31H34N2O7 Double bond at C-5/C-6 C-5: 125.3; C-6: 130.8 Not reported Fungal metabolite
Compound 5 C31H34N2O8 Nitro group at C-1'; carbonyl at C-3' C-3': 200.3; C-1': 148.5 Preserved stereochemistry Derived from chaetogobosin G
Briaviolide F (6) C28H39O10Cl 2β-hydroxyl; 12α-hexanoyl C-2: 74.0; C-12: 69.7 Not reported Marine-derived

*Inferred from compound 4 in .

Key Observations:
  • Epoxide vs. Double Bond : this compound (analogous to compound 4) exhibits an epoxide between C-5 and C-6, contrasting with the double bond in chaetogobosin Vb (3). This modification results in significant upfield shifts for C-5 (δC 63.0 vs. 125.3) and C-6 (δC 65.1 vs. 130.8) in NMR spectra .
  • Nitro Substitution : Compound 5 introduces a nitro group at C-1′ and a carbonyl at C-3′, altering indole ring electronics and reactivity compared to this compound .
  • Marine Derivatives : Briaviolide F (6) diverges entirely in core structure, featuring a cembrane-type skeleton with acyloxy and chlorine substituents, highlighting the diversity of natural product scaffolds .

Spectroscopic Validation

  • ECD Analysis : The absolute configuration of this compound (compound 4) was assigned by matching experimental ECD spectra with density functional theory (DFT)-calculated spectra, a method critical for resolving stereochemistry in complex polycyclic systems .
  • HMBC/NOESY Correlations: These techniques elucidated planar structures and relative configurations, particularly for overlapping signals in crowded NMR regions (e.g., indole and diketopiperazine protons) .

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